
Arsenous acid, calcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsenous acid, calcium salt, also known as calcium arsenite, is an inorganic compound with the chemical formula Ca(AsO₂)₂. It is a derivative of arsenous acid (H₃AsO₃) and calcium. This compound is known for its toxicity and has been used historically in various industrial applications, including as a pesticide and herbicide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of arsenous acid, calcium salt typically involves the reaction of calcium hydroxide (Ca(OH)₂) with arsenous acid (H₃AsO₃). The reaction can be represented as follows: [ \text{Ca(OH)}_2 + 2\text{H}_3\text{AsO}_3 \rightarrow \text{Ca(AsO}_2)_2 + 4\text{H}_2\text{O} ]
This reaction is usually carried out in an aqueous medium at room temperature. The resulting product is then filtered and dried to obtain the solid calcium arsenite.
Industrial Production Methods
Industrial production of calcium arsenite involves similar chemical reactions but on a larger scale. The process may include additional purification steps to ensure the removal of impurities. The use of high-purity reagents and controlled reaction conditions is essential to produce a consistent and high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
Arsenous acid, calcium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form calcium arsenate (Ca₃(AsO₄)₂).
Reduction: Under certain conditions, it can be reduced to elemental arsenic.
Substitution: It can react with other acids to form different arsenous acid salts.
Common Reagents and Conditions
Oxidation: The oxidation of calcium arsenite to calcium arsenate can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like hydrogen gas (H₂) or zinc (Zn) can be used to reduce calcium arsenite to elemental arsenic.
Substitution: Reactions with acids like hydrochloric acid (HCl) can lead to the formation of arsenous acid and calcium chloride (CaCl₂).
Major Products Formed
Oxidation: Calcium arsenate (Ca₃(AsO₄)₂)
Reduction: Elemental arsenic (As)
Substitution: Arsenous acid (H₃AsO₃) and calcium chloride (CaCl₂)
Wissenschaftliche Forschungsanwendungen
Arsenous acid, calcium salt has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its toxicological effects on living organisms and its potential use in biological assays.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain types of cancer.
Industry: Historically used as a pesticide and herbicide, though its use has declined due to its toxicity and environmental impact.
Wirkmechanismus
The mechanism of action of arsenous acid, calcium salt primarily involves its interaction with cellular components, leading to the disruption of cellular processes. It can inhibit the function of enzymes by binding to thiol groups, leading to oxidative stress and cell death. The compound can also interfere with DNA repair mechanisms, contributing to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium arsenate (Ca₃(AsO₄)₂): Another arsenic-containing compound used in agriculture as a pesticide.
Sodium arsenite (NaAsO₂): Used in various industrial applications and as a pesticide.
Arsenic trioxide (As₂O₃): Used in medicine for the treatment of acute promyelocytic leukemia.
Uniqueness
Arsenous acid, calcium salt is unique due to its specific chemical structure and reactivity. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in chemical synthesis. Additionally, its historical use as a pesticide highlights its significance in agricultural practices, despite its toxicity.
Eigenschaften
CAS-Nummer |
1333-24-0 |
|---|---|
Molekularformel |
AsCaHO3 |
Molekulargewicht |
164.01 g/mol |
IUPAC-Name |
calcium;hydrogen arsorite |
InChI |
InChI=1S/AsHO3.Ca/c2-1(3)4;/h2H;/q-2;+2 |
InChI-Schlüssel |
LGBCMHYFFJVCFY-UHFFFAOYSA-N |
Kanonische SMILES |
O[As]([O-])[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



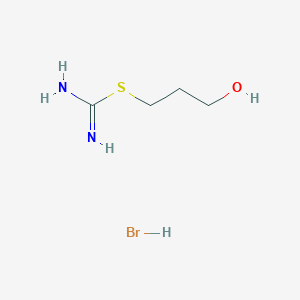
![4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate](/img/structure/B13734542.png)
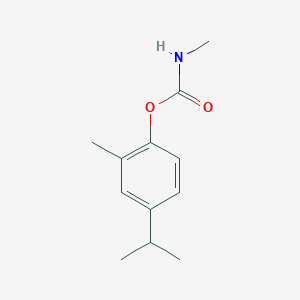
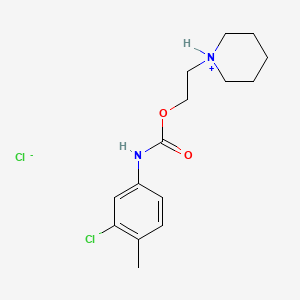


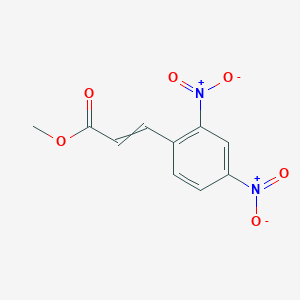
![1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one](/img/structure/B13734570.png)
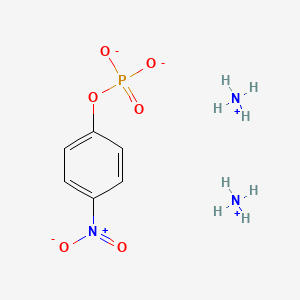

![(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate](/img/structure/B13734599.png)


